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Compound of Interest

Compound Name: Methanetricarboxylic acid

Cat. No.: B12073692 Get Quote

This document provides a detailed protocol for the synthesis of triethyl methanetricarboxylate,

also known as tricarbethoxymethane, based on the procedure published in Organic Syntheses.

The method described is a robust and high-yielding preparation suitable for researchers in

organic chemistry and drug development.

Data Presentation
The following table summarizes the quantitative data for the synthesis of triethyl

methanetricarboxylate.
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Reactant/
Reagent

Chemical
Formula

Molar
Mass (
g/mol )

Amount
(g)

Volume
(mL)

Moles/Gr
am
Atoms

Molar
Ratio

Magnesiu

m Turnings
Mg 24.31 25 - 1.03 1.03

Ethyl

Malonate
C₇H₁₂O₄ 160.17 160 151 1.00 1.00

Absolute

Ethanol
C₂H₅OH 46.07 - 105 (total) - -

Carbon

Tetrachlori

de

CCl₄ 153.82 - 1 - (initiator)

Ethyl

Chloroform

ate

C₃H₅ClO₂ 108.52 - 100 1.05 1.05

Ether

(anhydrous

)

(C₂H₅)₂O 74.12 - 400 - (solvent)

Dilute

Acetic Acid
CH₃COOH 60.05

75 (in 300

mL H₂O)
- - (workup)

Product

Triethyl

Methanetri

carboxylate

C₁₀H₁₆O₆ 232.23 204–215 - -
88–93%

Yield

Experimental Protocol
1. Reaction Setup:

In a 1-liter round-bottomed flask equipped with an efficient reflux condenser, place 25 g (1.03

gram atoms) of magnesium turnings.[1]
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Add 25 cc of absolute alcohol, 1 cc of carbon tetrachloride, and 30 cc of a premixed solution

of 160 g (1 mole) of ethyl malonate and 80 cc of absolute alcohol.[1]

Prepare a cold water bath for cooling the flask if the reaction becomes too vigorous.[1]

2. Initiation and Reaction:

Gently heat the mixture to initiate the reaction, which is indicated by the evolution of

hydrogen.[1]

Once the reaction starts, it may become vigorous. If necessary, use the cold water bath to

moderate the reaction rate.

After the initial vigorous reaction subsides, gently heat the mixture on a steam bath until the

magnesium is nearly consumed.

Allow the flask to cool and then add 300 cc of anhydrous ether through the condenser.[1]

Gently warm the mixture on the steam bath. The separated crystals will dissolve, and

hydrogen evolution will resume for some time without further heating. Continue heating on

the steam bath to bring the reaction to completion.[1]

3. Addition of Ethyl Chloroformate:

Remove the flask from the steam bath.

From a dropping funnel, add a mixture of 100 cc (1.05 moles) of ethyl chloroformate and 100

cc of dry ether through the condenser.[1]

The rate of addition should be controlled to maintain a vigorous boiling of the reaction

mixture.[1]

4. Work-up and Isolation:

After the addition of ethyl chloroformate is complete, cautiously decompose the viscous

magnesium compound by adding a solution of 75 cc of acetic acid in 300 cc of water. Cool

the flask under a tap during this addition.[1]
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Two clear layers will form. Separate the layers and extract the aqueous layer with 100 cc of

ether.[1]

Combine the ethereal solutions, wash with water, and dry over sodium sulfate.[1]

Distill off the ether on a steam bath.[1]

5. Purification:

Distill the residue under reduced pressure.

After a small forerun, the main fraction of pure triethyl methanetricarboxylate will distill at

130°C at 10 mm Hg.[1]

The expected yield is 204–215 g (88–93% of the theoretical amount).[1] The product

solidifies at 25°C and has a melting point of 28–29°C.[1]

Visualization

Reactants:
- Magnesium (25 g)

- Ethyl Malonate (160 g)
- Absolute Ethanol (25 mL + 80 mL)

- CCl4 (1 mL)

1. Initial Reaction
- Gentle heating to initiate

- Reflux until Mg is consumed

2. Ether Addition
- Add 300 mL anhydrous ether

- Heat on steam bath to complete reaction

3. Acylation
- Add Ethyl Chloroformate (100 mL)

in Ether (100 mL)

4. Work-up
- Decompose with dilute Acetic Acid

- Separate layers

5. Extraction & Drying
- Extract aqueous layer with ether
- Wash combined organic layers

- Dry with Na2SO4

6. Purification
- Distill off ether

- Vacuum distillation (130°C @ 10 mm Hg)

Product:
Triethyl Methanetricarboxylate

(204-215 g, 88-93% yield)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Triethyl
Methanetricarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12073692#triethyl-methanetricarboxylate-synthesis-
protocol-organic-syntheses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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